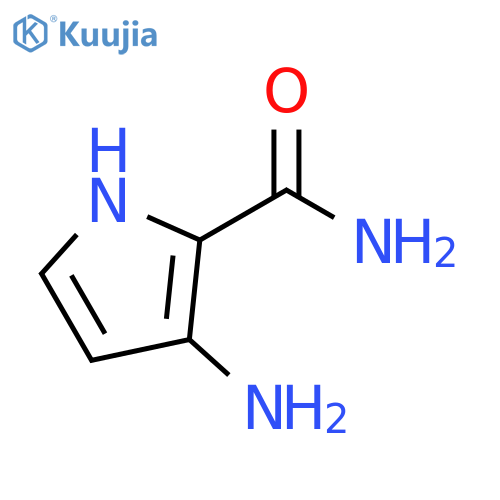Cas no 1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-)

1823331-32-3 structure
商品名:1H-Pyrrole-2-carboxamide, 3-amino-
CAS番号:1823331-32-3
MF:C5H7N3O
メガワット:125.128580331802
CID:5220903
1H-Pyrrole-2-carboxamide, 3-amino- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxamide, 3-amino-
-
- インチ: 1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9)
- InChIKey: QHKDIOCTRDVFNB-UHFFFAOYSA-N
- ほほえんだ: N1C=CC(N)=C1C(N)=O
1H-Pyrrole-2-carboxamide, 3-amino- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512242-1g |
3-Amino-1H-pyrrole-2-carboxamide |
1823331-32-3 | 95% | 1g |
$*** | 2023-03-30 |
1H-Pyrrole-2-carboxamide, 3-amino- 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1823331-32-3 (1H-Pyrrole-2-carboxamide, 3-amino-) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
